N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20190527
InChI: InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18)
SMILES:
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC20190527

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide -

Specification

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide
Standard InChI InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18)
Standard InChI Key KQDVSUUQJPPLJD-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound consists of two core units:

  • 1,3,4-Thiadiazole ring: A five-membered nitrogen-sulfur heterocycle with electron-withdrawing properties.

  • 2H-Chromene-3-carboxamide: A fused benzene-pyran ring system with an amide functional group at position 3.

Key structural features:

  • Ethyl substituent: Attached to the thiadiazole ring at position 5.

  • Carboxamide linkage: Connects the thiadiazole moiety to the chromene scaffold.

Molecular formula: C14H13N3O2S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_2\text{S}
Molecular weight: 287.34 g/mol

PropertyValue/DescriptionSource
IUPAC NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide
InChIInChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18)
SMILESCCc1nnc(NC(=O)c2ccco2)s1

Synthesis and Reactivity

General Synthesis Strategies

The synthesis of thiadiazole-chromene hybrids typically involves:

  • Amide bond formation: Coupling a thiadiazole amine derivative with a chromene carboxylic acid or its activated form.

  • Heterocyclization: Construction of the thiadiazole or chromene ring via cyclization reactions.

Example Reaction Pathway:

2-Oxo-2H-chromene-3-carbonyl chloride+5-Ethyl-1,3,4-thiadiazol-2-aminePyridine, DioxaneTarget Compound\text{2-Oxo-2H-chromene-3-carbonyl chloride} + \text{5-Ethyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{Pyridine, Dioxane}} \text{Target Compound}

Conditions: Anhydrous dioxane, pyridine (base), room temperature .

Key Reagents and Conditions

StepReagents/ConditionsPurpose
ActivationThionyl chloride (SOCl₂)Convert carboxylic acid to acyl chloride
CouplingPyridine, TBTU (N,N,N′,N′-tetramethyluronium hexafluorophosphate)Facilitate amide bond formation
PurificationRecrystallization (ethanol), chromatographyIsolate pure product

Challenges:

  • Low solubility: Requires polar aprotic solvents (e.g., acetonitrile, DMF).

  • Stereochemical control: Chromene ring may adopt multiple conformations .

Biological and Pharmacological Insights

Anticancer Activity

Thiadiazole-chromene hybrids exhibit cytotoxic effects via:

  • DNA intercalation: Chromene moiety binds to DNA, disrupting replication.

  • Enzyme inhibition: Thiadiazole ring targets kinases or topoisomerases.

Example Analog:

CompoundCell LineIC₅₀ (μM)Target Enzyme/MechanismSource
N-(5-Benzamido-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamideMCF-7 (Breast)12.3Topoisomerase II inhibition

Insecticidal Applications

Thiadiazole derivatives show activity against Spodoptera littoralis:

CompoundLD₅₀ (mg/L)Target Site (Insect)Source
2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives0.8–1.2GABA receptors, chitin synthesis

Spectroscopic Characterization

IR Spectroscopy

Functional GroupAbsorption (cm⁻¹)Assignment
Amide (C=O)1679–1713Stretching of carbonyl
Thiadiazole (C=N)1600–1630Aromatic C=N stretching
Chromene (C-O-C)1240–1260Ether linkage

Key Observations:

  • Broad NH stretch: 3200–3450 cm⁻¹ (amide proton) .

NMR Spectroscopy

¹H NMR (DMSO-d₆):

Protonδ (ppm)MultiplicityIntegration
Ethyl (CH₂CH₃)1.30Triplet3H
Chromene (H-4, H-5)6.70–7.50Multiplet4H
Amide (NH)8.58Singlet1H

¹³C NMR (DMSO-d₆):

Carbonδ (ppm)Assignment
Thiadiazole (C-2)158–162Electrophilic carbon
Chromene (C-3)162–166Carboxamide carbonyl

Future Research Directions

Targeted Modifications

  • Substituent variation: Introduce halogens (Cl, Br) or electron-donating groups (OCH₃) on the chromene ring.

  • Solubility enhancement: Attach hydrophilic chains (e.g., morpholine) to improve bioavailability.

Mechanistic Studies

  • Docking simulations: Predict binding to kinase ATP pockets or DNA grooves.

  • Metabolic profiling: Assess liver microsome stability and cytochrome P450 interactions.

Industrial Applications

  • Pesticide development: Explore systemic insecticidal activity in crops.

  • Material science: Utilize chromene’s fluorescence properties for optical sensors.

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